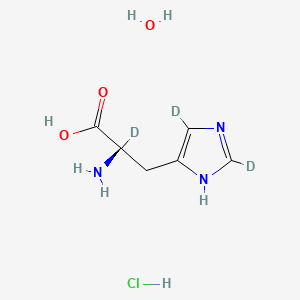
L-Histidine-d3 (hydrochloride hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine-d3 (hydrochloride hydrate) is a deuterium-labeled form of L-Histidine hydrochloride hydrate. It is an endogenous metabolite, meaning it is naturally occurring within organisms. The deuterium labeling is used primarily for scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of L-Histidine-d3 (hydrochloride hydrate) involves the incorporation of deuterium into L-Histidine. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The typical reaction conditions involve the use of deuterium oxide (D2O) as a solvent and deuterated hydrochloric acid (DCl) to form the hydrochloride salt. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete deuteration .
Industrial Production Methods
Industrial production of L-Histidine-d3 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The gradual evaporation process is often employed to crystallize the compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine-d3 (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Non-deuterated L-Histidine.
Substitution: Various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
L-Histidine-d3 (hydrochloride hydrate) has numerous applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and enzyme functions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of L-Histidine-d3 (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts similarly to non-deuterated L-Histidine. The deuterium atoms can affect the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes. It primarily targets enzymes involved in histidine metabolism and can be used to study the effects of isotopic substitution on enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Histidine hydrochloride hydrate: The non-deuterated form of the compound.
L-Histidine-13C6,15N3 hydrochloride hydrate: Another isotopically labeled form with carbon-13 and nitrogen-15 isotopes.
Uniqueness
L-Histidine-d3 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in studying metabolic and pharmacokinetic processes. The presence of deuterium atoms allows for the tracking of the compound in biological systems using mass spectrometry, providing detailed insights into its behavior and interactions .
Eigenschaften
Molekularformel |
C6H12ClN3O3 |
|---|---|
Molekulargewicht |
212.65 g/mol |
IUPAC-Name |
(2S)-2-amino-2-deuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i2D,3D,5D;; |
InChI-Schlüssel |
CMXXUDSWGMGYLZ-ARMJEOAGSA-N |
Isomerische SMILES |
[2H]C1=C(NC(=N1)[2H])C[C@@]([2H])(C(=O)O)N.O.Cl |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)







